Naltrexone 14-acetate
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Overview
Description
Naltrexone 14-acetate is a derivative of naltrexone, a well-known opioid antagonist used primarily in the treatment of alcohol and opioid dependence. This compound retains the core structure of naltrexone but includes an acetate group at the 14th position, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naltrexone 14-acetate typically involves the acetylation of naltrexone. The process begins with naltrexone, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 14th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to purification processes such as recrystallization or chromatography to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Naltrexone 14-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields the original naltrexone or other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naltrexone 14-acetate has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacological properties.
Biology: Investigated for its potential effects on opioid receptors and related pathways.
Medicine: Explored for its therapeutic potential in treating addiction and other conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Naltrexone 14-acetate exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. By blocking these receptors, it prevents the euphoric and addictive effects of opioids. The acetate group at the 14th position may influence the compound’s binding affinity and duration of action, potentially offering advantages over naltrexone.
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound, widely used in addiction treatment.
Naloxone: Another opioid antagonist used for emergency treatment of opioid overdose.
Nalmefene: Similar to naltrexone but with a longer half-life.
Uniqueness
Naltrexone 14-acetate is unique due to the presence of the acetate group at the 14th position, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other opioid antagonists.
Properties
CAS No. |
121962-99-0 |
---|---|
Molecular Formula |
C22H25NO5 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12(24)28-22-7-6-16(26)20-21(22)8-9-23(11-13-2-3-13)17(22)10-14-4-5-15(25)19(27-20)18(14)21/h4-5,13,17,20,25H,2-3,6-11H2,1H3/t17-,20+,21+,22-/m1/s1 |
InChI Key |
KNZUMVWQRHFBQF-KDXIVRHGSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12CCC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Canonical SMILES |
CC(=O)OC12CCC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)CC6CC6 |
Origin of Product |
United States |
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